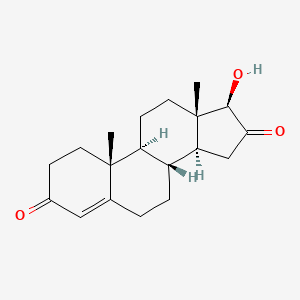![molecular formula C28H23BrNP B13795209 Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide CAS No. 73870-27-6](/img/structure/B13795209.png)
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is an organophosphorus compound with the molecular formula C26H20BrNP It is a quaternary phosphonium salt, characterized by the presence of a quinoline moiety attached to a triphenylphosphonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a quinoline derivative in the presence of a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{P} + \text{Quinoline-4-ylmethyl bromide} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{Quinoline-4-yl} \text{Br}^- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of reactants: Purification of triphenylphosphine and quinoline-4-ylmethyl bromide.
Reaction setup: Conducting the reaction in large reactors under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The phosphonium group can participate in redox reactions.
Complex formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including Wittig reactions for the synthesis of alkenes.
Medicinal Chemistry: Investigated for its potential as an antineoplastic agent due to its ability to interact with cellular components.
Biological Studies: Employed in studies involving cellular uptake and localization due to its lipophilic nature.
Industrial Applications: Utilized as a phase-transfer catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide involves its interaction with cellular components. The phosphonium group facilitates the compound’s entry into cells, where it can interact with specific molecular targets. The quinoline moiety may contribute to its biological activity by binding to nucleic acids or proteins, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the quinoline moiety.
Ethyltriphenylphosphonium bromide: Another quaternary phosphonium salt with an ethyl group instead of a quinoline moiety.
Phenyltriphenylphosphonium bromide: Contains a phenyl group in place of the quinoline moiety.
Uniqueness
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and biological studies, where the quinoline group can enhance interactions with biological targets.
Propiedades
Número CAS |
73870-27-6 |
|---|---|
Fórmula molecular |
C28H23BrNP |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
triphenyl(quinolin-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-12-24(13-5-1)30(25-14-6-2-7-15-25,26-16-8-3-9-17-26)22-23-20-21-29-28-19-11-10-18-27(23)28;/h1-21H,22H2;1H/q+1;/p-1 |
Clave InChI |
TWTAIFYJTNPARK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=NC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



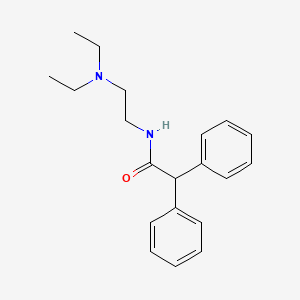
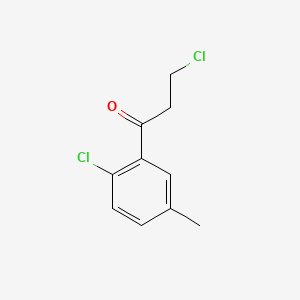
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
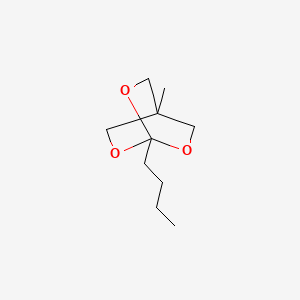
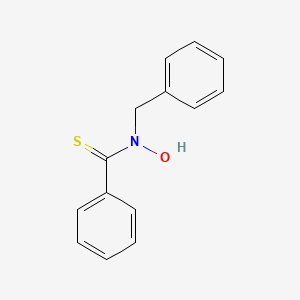
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
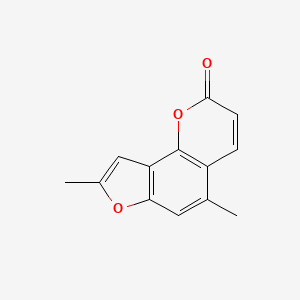

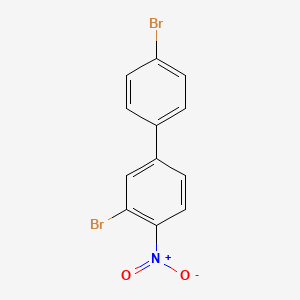
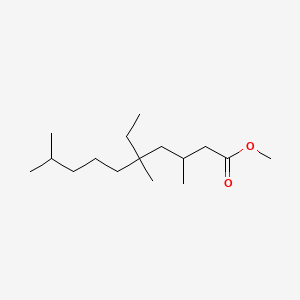
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
